molecular formula C22H20ClN3O7S B2716815 N-(1-((4-chlorophenyl)sulfonyl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)furan-2-carboxamide CAS No. 1025032-37-4

N-(1-((4-chlorophenyl)sulfonyl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)furan-2-carboxamide

Cat. No. B2716815
CAS RN: 1025032-37-4
M. Wt: 505.93
InChI Key: MEGUKHBKRPVUNY-UHFFFAOYSA-N
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Description

N-(1-((4-chlorophenyl)sulfonyl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H20ClN3O7S and its molecular weight is 505.93. The purity is usually 95%.
BenchChem offers high-quality N-(1-((4-chlorophenyl)sulfonyl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((4-chlorophenyl)sulfonyl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Catalysis

Compounds derived from l-piperazine-2-carboxylic acid, featuring sulfonyl groups similar to the structure , have been developed as highly enantioselective Lewis basic catalysts. These catalysts have been applied in the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities across a broad range of substrates. This application demonstrates the potential of similar compounds in asymmetric synthesis and catalysis, enhancing the efficiency and selectivity of chemical reactions (Wang et al., 2006).

Urotensin-II Receptor Antagonism

Research on 5-arylfuran-2-carboxamide derivatives, which share a core structural motif with the compound , has identified potent urotensin-II receptor antagonists. These findings underscore the potential of furan-2-carboxamide derivatives in the development of new therapeutic agents for managing diseases associated with the urotensin system, showcasing the relevance of these compounds in drug discovery (Lim et al., 2019).

Melanocortin-4 Receptor Ligands

Studies involving piperazinebenzylamine derivatives from various carboxylic acids have explored their binding affinities at the human melanocortin-4 receptor. This research highlights the utility of these compounds in the development of treatments for obesity and related metabolic disorders, reflecting the broader implications of structurally similar compounds in therapeutic applications (Tran et al., 2008).

Multifunctional Antioxidants

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which resemble the compound of interest in their sulfonamide and piperazine components, have been synthesized and evaluated for their antioxidant properties. These compounds have shown potential for the preventive treatment of cataracts, age-related macular degeneration, and Alzheimer's dementia, indicating the significance of such structures in addressing oxidative stress-related conditions (Jin et al., 2010).

properties

IUPAC Name

N-[1-(4-chlorophenyl)sulfonyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O7S/c23-15-5-7-16(8-6-15)34(30,31)20(24-19(27)17-3-1-13-32-17)22(29)26-11-9-25(10-12-26)21(28)18-4-2-14-33-18/h1-8,13-14,20H,9-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGUKHBKRPVUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((4-chlorophenyl)sulfonyl)-2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)furan-2-carboxamide

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